molecular formula C16H17N5O8S2 B570055 Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) CAS No. 1614255-90-1

Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)

Cat. No. B570055
CAS RN: 1614255-90-1
M. Wt: 471.459
InChI Key: AASJUVXHJFSORA-FNOWFJSISA-N
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Description

Cefixime EP Impurity A (Technical Grade) (Mixture of Diastereomers) is a reference standard from the family of Cefixime . It is an impurity reference material used in infectious disease research and analytical standards . The product code is TRC-C242840-5MG and the CAS Number is 1614255-90-1 . The molecular formula is C16 H17 N5 O8 S2 and the molecular weight is 471.46 .


Molecular Structure Analysis

The molecular structure of Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) is represented by the molecular formula C16 H17 N5 O8 S2 . The IUPAC name is 2- [ [ (2Z)-2- (2-amino-1,3-thiazol-4-yl)-2- (carboxymethoxyimino)acetyl]amino]-2- [ (2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro [3,4-d] [1,3]thiazin-2-yl]acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) include a molecular weight of 471.46 and a molecular formula of C16 H17 N5 O8 S2 . It is a neat product format .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cefixime EP Impurity A (Technical Grade) involves the preparation of a mixture of diastereomers. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methylthiazole-5-carboxylic acid", "5-amino-1,3,4-thiadiazole-2-thiol", "2,5-dimethoxybenzaldehyde", "ethyl cyanoacetate", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-methylthiazole-5-carboxylic acid and 5-amino-1,3,4-thiadiazole-2-thiol in the presence of sodium hydroxide and water to form 6-(4-methyl-1,3-thiazol-5-yl)-2-amino-1,3,4-thiadiazole-5-thiol.", "Step 2: Reaction of 6-(4-methyl-1,3-thiazol-5-yl)-2-amino-1,3,4-thiadiazole-5-thiol with 2,5-dimethoxybenzaldehyde in ethanol under reflux to form the corresponding Schiff base.", "Step 3: Addition of ethyl cyanoacetate and ethyl acetoacetate to the reaction mixture and further reflux to form the corresponding imine.", "Step 4: Hydrolysis of the imine using hydrochloric acid to generate the corresponding diastereomeric mixture of Cefixime EP Impurity A (Technical Grade).", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the product by filtration." ] }

CAS RN

1614255-90-1

Product Name

Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)

Molecular Formula

C16H17N5O8S2

Molecular Weight

471.459

IUPAC Name

2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid

InChI

InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10-/t5?,11?,13-/m1/s1

InChI Key

AASJUVXHJFSORA-FNOWFJSISA-N

SMILES

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N

synonyms

2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic Acid

Origin of Product

United States

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